molecular formula C12H10OS B7940984 3-(5-Methylthiophen-2-yl)benzaldehyde

3-(5-Methylthiophen-2-yl)benzaldehyde

Cat. No.: B7940984
M. Wt: 202.27 g/mol
InChI Key: JORXPXHQACIUGO-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 5-methylthiophene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)benzaldehyde typically involves the following steps:

    Thiophene Synthesis: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.

    Aldehyde Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide in sulfuric acid.

Major Products Formed

    Oxidation: 3-(5-Methylthiophen-2-yl)benzoic acid.

    Reduction: 3-(5-Methylthiophen-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Methylthiophen-2-yl)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting various biological pathways.

    Material Science: The compound is used in the development of organic semiconductors and optoelectronic materials due to its conjugated system.

    Biological Studies: It is employed in the study of enzyme interactions and as a probe for investigating biochemical pathways.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The thiophene ring can participate in π-π stacking interactions, while the aldehyde group can form hydrogen bonds or undergo nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Thienyl)benzaldehyde: Similar structure but with an unsubstituted thiophene ring.

    3-(5-Bromothiophen-2-yl)benzaldehyde: Similar structure but with a bromine substituent on the thiophene ring.

    3-(5-Methylfuran-2-yl)benzaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

3-(5-Methylthiophen-2-yl)benzaldehyde is unique due to the presence of the 5-methyl substituent on the thiophene ring, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a building block for the synthesis of novel compounds with specific desired properties.

Properties

IUPAC Name

3-(5-methylthiophen-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORXPXHQACIUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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